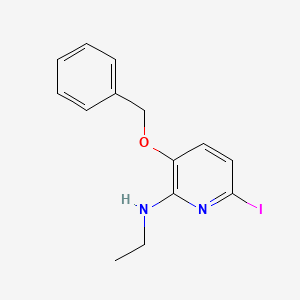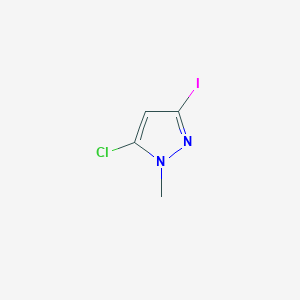
3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine is an organic compound that belongs to the class of aminopyridines and derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with an ethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2-aminopyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Benzyloxy Protection: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base to form the benzyloxy derivative.
Iodination: The benzyloxy derivative is subjected to iodination using an iodine source, such as iodine monochloride, to replace the bromine atom with iodine.
Ethylation: Finally, the compound is ethylated using an ethylating agent, such as ethyl iodide, to introduce the ethyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Deiodinated amine.
Substitution: Hydroxyl or amino-substituted pyridine derivatives.
Scientific Research Applications
3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-ethyl-6-iodopyridin-2-amine involves its interaction with specific molecular targets. It has been shown to interact with enzymes such as leukotriene A-4 hydrolase and mitogen-activated protein kinase 14 . These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Lacks the ethyl and iodine substituents.
N-ethyl-6-iodopyridin-2-amine: Lacks the benzyloxy group.
3-(Benzyloxy)-N-methyl-6-iodopyridin-2-amine: Contains a methyl group instead of an ethyl group.
Uniqueness
3-(Benzyloxy)-N-ethyl-6-iodopyridin-2-amine is unique due to the combination of its benzyloxy, ethyl, and iodine substituents. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15IN2O |
|---|---|
Molecular Weight |
354.19 g/mol |
IUPAC Name |
N-ethyl-6-iodo-3-phenylmethoxypyridin-2-amine |
InChI |
InChI=1S/C14H15IN2O/c1-2-16-14-12(8-9-13(15)17-14)18-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,16,17) |
InChI Key |
VOFZZTZCBXRAAB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=N1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate](/img/structure/B13909033.png)
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)







